molecular formula C13H26N2O3 B11720511 Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate

Cat. No.: B11720511
M. Wt: 258.36 g/mol
InChI Key: HORYHZRFDKSOQP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl substituent on a branched aliphatic backbone. Its structure combines the steric protection of the Boc group with the electron-withdrawing dimethylcarbamoyl moiety, which may influence both its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-9(2)8-10(11(16)15(6)7)14-12(17)18-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYHZRFDKSOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method includes the use of tert-butyl carbamate and an alkyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate esters. This modification can alter the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

IV-31b and IV-31c

These compounds () share the Boc-Leu-OH backbone but incorporate aromatic substituents (2-fluorophenylmethyl in IV-31b and 2-chlorophenylmethyl in IV-31c). Key differences include:

  • Melting Points : IV-31b (96–98°C) and IV-31c (102–105°C) exhibit higher melting points than aliphatic analogs, likely due to enhanced crystallinity from aromatic stacking .
  • Reactivity : The electron-withdrawing fluorine and chlorine atoms in IV-31b/c may increase electrophilicity at the carbamate carbonyl, contrasting with the electron-donating dimethylcarbamoyl group in the target compound.
PBHM1048

This cyclohexyl derivative () features a hydroxyl group and dimethylcarbamoyl substituent. The rigid cyclohexane ring likely reduces solubility in nonpolar solvents compared to the target compound’s flexible 3-methylbutyl chain.

Functional Group Variations and Reactivity

Chlorosulfonyl Derivative ()

The chlorosulfonyl group in this analog confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate formation. This contrasts with the dimethylcarbamoyl group, which is less reactive but stabilizes adjacent electrophilic centers via resonance .

Hydrazinecarbonyl Derivative ()

The hydrazine moiety introduces nucleophilic sites for condensation reactions (e.g., formation of hydrazones), a property absent in the target compound. This functional divergence highlights the tunability of carbamate derivatives for specific synthetic applications .

Fluorocyclobutyl Derivative ()

The fluorinated cyclobutane ring introduces steric hindrance and electronic effects that could modulate membrane permeability in biological systems. Such structural features are absent in the target compound but are critical in optimizing pharmacokinetic profiles .

Hydroxymethylcyclopentenyl Derivative ()

The cyclopentene ring and hydroxymethyl group may enhance interactions with enzymatic active sites through π-stacking or hydrogen bonding. This contrasts with the target compound’s aliphatic chain, which prioritizes conformational flexibility .

Comparative Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Melting Point (°C) Molecular Weight Key Substituents
Target Compound Data Unavailable Calc. ~300 g/mol Dimethylcarbamoyl, 3-methylbutyl
IV-31b 96–98 321.22 2-Fluorophenylmethyl
IV-31c 102–105 377.16 2-Chlorophenylmethyl
PBHM1048 Unreported Calc. ~316 g/mol Cyclohexyl, Hydroxyl

Biological Activity

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C12H23N3O3
  • Molecular Weight: 243.33 g/mol
  • CAS Number: 75178-96-0

The structure includes a tert-butyl group, a dimethylcarbamoyl moiety, and a 3-methylbutyl chain, which contribute to its unique biological properties.

Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with dimethylcarbamic acid derivatives. The general procedure includes:

  • Dissolving tert-butyl carbamate in an appropriate solvent (e.g., THF).
  • Adding dimethylcarbamic acid under controlled conditions.
  • Purification through recrystallization or chromatography.

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory effects:

  • Acetylcholinesterase Inhibition: The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Anti-inflammatory Properties: Studies have demonstrated that this compound reduces pro-inflammatory cytokines such as TNF-α, suggesting a role in modulating inflammatory responses in neurodegenerative conditions .

Case Studies and Research Findings

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionEnhances cholinergic signaling
Anti-inflammatoryReduces TNF-α production
AntibacterialPotential activity against E. coli

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